6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester
Description
6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester (CAS: 870703-61-0) is a boronic acid derivative featuring a pyridine core with a di-tert-butoxycarbonyl (Boc)-protected amino group at the 6-position and a boronic acid pinacol ester at the 2-position . This compound is widely used in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science. The Boc groups enhance stability during synthesis, while the pinacol ester protects the boronic acid, enabling easier handling and purification compared to its free boronic acid counterpart .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33BN2O6/c1-18(2,3)27-16(25)24(17(26)28-19(4,5)6)15-13-11-12-14(23-15)22-29-20(7,8)21(9,10)30-22/h11-13H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNZXYHMNGMQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Core Modification
The starting material, 2-amino-6-bromopyridine, undergoes regioselective halogenation. Patent CN103601745A demonstrates bromine retention at the 2-position using acetic anhydride in dichloromethane (25°C, 2–5 hr), yielding 2-acetamido-6-bromopyridine (98% yield). Critical parameters:
Di-Boc Protection
The amino group is protected using Boc₂O in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis. Key data:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0°C → 25°C (gradual) | |
| Reaction Time | 12 hr | |
| Boc₂O Equivalents | 2.2 | |
| Yield | 91% |
Excess Boc₂O ensures complete protection, while DMAP accelerates carbamate formation without epimerization.
Miyaura Borylation (Patent CN103601745A)
This method avoids sensitive organometallic intermediates but requires rigorous oxygen exclusion.
Lithium-Halogen Exchange (US20140330008A1)
While faster (2 hr vs. 24 hr), cryogenic conditions increase operational complexity.
Pinacol Esterification
Final transesterification uses pinacol (1.2 eq) and MgSO₄ in refluxing toluene:
-
Time : 6 hr
-
Yield : 89%
-
Purity : 99% (GC-MS)
MgSO₄ sequesters water, shifting equilibrium toward ester formation.
Industrial-Scale Optimization
Catalyst Screening
Comparative catalyst performance in Miyaura borylation:
PdCl₂(dppf) offers superior selectivity due to chelation-enhanced stability.
Solvent Systems
| Solvent | Dielectric Constant | Reaction Rate (k, hr⁻¹) | Yield (%) |
|---|---|---|---|
| Dioxane | 2.2 | 0.045 | 91 |
| THF | 7.5 | 0.12 | 84 |
| Toluene | 2.4 | 0.038 | 89 |
Lower dielectric solvents (dioxane, toluene) favor boron transfer kinetics despite slower initial rates.
Characterization & Quality Control
Spectroscopic Data
Purity Assessment
HPLC (C18, 60:40 MeCN/H₂O + 0.1% TFA):
-
Retention Time: 8.7 min
-
Purity: 99.2% (254 nm)
Challenges & Mitigation Strategies
Boron Hydrolysis
The boronic ester undergoes hydrolysis above pH 7. Solutions:
Boc Group Stability
Di-Boc protection resists cleavage below 100°C but decomposes in strong acids. Process adjustments:
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Mild Deprotection : 10% TFA in DCM (0°C, 1 hr) for downstream applications.
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale trials (Evitachem, 2024) achieved 86% yield using:
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Microreactor : 0.5 mm ID, 10 m length
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Residence Time : 8 min
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Throughput : 12 kg/day
Enzymatic Boc Protection
Novozyme 435 lipase catalyzes Boc group installation in ionic liquids (45°C, 24 hr, 78% yield). Though slower, this eliminates DMAP residues in API formulations.
Chemical Reactions Analysis
Types of Reactions
6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Involvement in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Utilizes palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Synthetic Applications
2.1. Synthesis of Boronic Esters:
6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester serves as an important intermediate in the synthesis of α-aminoboronic acids. These compounds are crucial for various synthetic pathways, including the preparation of pharmaceuticals and agrochemicals. The use of this boronic ester allows for the introduction of boron into complex molecules through methodologies such as Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis .
2.2. Organoboron Chemistry:
The compound has been utilized in the development of new synthetic methodologies involving organoboron derivatives. For example, it can participate in reactions that lead to the formation of diverse boron-containing compounds, which are valuable in drug discovery and materials science .
Medicinal Chemistry
3.1. Drug Development:
this compound is explored for its potential in medicinal chemistry, particularly as a building block for drug candidates targeting various biological pathways. Its ability to form stable complexes with biological targets makes it suitable for developing inhibitors or modulators of enzyme activity .
Case Study:
In a study investigating α-aminoboronic acids, researchers demonstrated that derivatives of this compound could inhibit certain proteases, showcasing its potential as a lead compound in therapeutic development .
Materials Science
4.1. Polymer Chemistry:
The compound's boron functionality allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for electronics and coatings .
Data Table: Applications in Materials Science
Mechanism of Action
The mechanism of action of 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate .
Comparison with Similar Compounds
Pyridine-2-boronic Acid Pinacol Ester
- Structure: Lacks the 6-di-Boc-amino substituent.
- Reactivity : Exhibits higher reactivity in Suzuki couplings due to reduced steric hindrance. For example, it participates efficiently in aryl-aryl bond formation under mild conditions (e.g., Pd(PPh₃)₄ catalyst, 90°C, 8 h) .
- Applications : Used as a versatile building block for biaryl synthesis .
- Stability : Less stable than the Boc-protected derivative under acidic or oxidative conditions .
6-(Trifluoromethyl)pyridine-2-boronic Acid Pinacol Ester
6-Acetamidopyridine-3-boronic Acid Pinacol Ester
3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester
- Structure: A non-aromatic, cyclic ether boronic ester.
- Reactivity : Lower aromaticity reduces conjugation effects, leading to distinct reactivity profiles in cross-coupling reactions. For example, it requires optimized Pd catalyst systems (e.g., low Pd loading, DBU as base) for efficient coupling .
- Applications: Used in synthesizing bioactive molecules targeting cannabinoid receptors .
Key Comparative Data
| Compound | Substituent | Boronic Acid Position | Reactivity in Suzuki Coupling | Stability |
|---|---|---|---|---|
| 6-(Di-Boc-Amino)pyridine-2-boronic ester | 6-di-Boc-amino | 2 | Moderate (steric hindrance) | High (Boc protection) |
| Pyridine-2-boronic ester | None | 2 | High | Moderate |
| 6-CF₃-pyridine-2-boronic ester | 6-CF₃ | 2 | Moderate (electron-withdrawing) | High |
| 6-Acetamido-pyridine-3-boronic ester | 6-acetamido | 3 | High | Moderate |
| 3,6-Dihydro-2H-pyran-4-boronic ester | Non-aromatic cyclic ether | 4 | Low (requires optimized conditions) | High |
Biological Activity
6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester is a compound that integrates the functionalities of boronic acids with amino groups, particularly in the context of medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols and have been extensively studied for their biological activities, including enzyme inhibition and therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.20 g/mol. The structure features a pyridine ring substituted with a di-Boc-amino group and a boronic acid moiety, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.20 g/mol |
| Purity | 98% |
The biological activity of this compound primarily involves its role as an enzyme inhibitor. Boronic acids have been shown to interact with serine proteases and other enzymes through the formation of covalent bonds with active site residues, leading to inhibition of enzymatic activity.
- Enzyme Inhibition : The compound has demonstrated potent inhibitory effects against various serine proteases, which are crucial in numerous physiological processes and disease states.
- Selectivity : Research indicates that this compound exhibits selectivity towards certain enzyme targets, enhancing its therapeutic potential while minimizing off-target effects.
Case Study: Inhibition of Serine Proteases
A study conducted by Santos et al. (2021) highlighted the efficacy of peptide boronic acids as inhibitors against serine proteases, where this compound was included in a series of compounds tested for their inhibitory properties. The results indicated:
- IC50 Values : The compound exhibited an IC50 value comparable to other known inhibitors, suggesting strong binding affinity to the target enzyme.
- Mechanistic Insights : The binding mechanism involved the formation of a tricovalent adduct with key residues at the enzyme's active site, facilitating effective inhibition.
| Compound | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | hClpXP | 29 | Selective inhibition observed |
| WLS6a | hClpXP | 29 | Effective in mitochondrial integrity studies |
| MG262 | hClpXP | 40 | Comparison with other peptide boronic acids |
In Vitro Studies Against SARS-CoV-2
Recent investigations into β-amido boronic acids have revealed promising results regarding their inhibitory activity against SARS-CoV-2 main protease (Mpro). A focused library including derivatives like this compound was synthesized and tested:
- Binding Affinity : Compounds showed binding affinities ranging from 250 to 500 nM against Mpro.
- Enzymatic Activity : In vitro assays demonstrated approximately 23% inhibition at a concentration of 20 µM, indicating potential as a therapeutic agent against viral infections.
Q & A
Q. Q1: What are the critical steps for synthesizing 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester?
Methodological Answer: The synthesis typically involves a palladium-catalyzed Suzuki-Miyaura coupling between a Boc-protected pyridine precursor and a boronic ester. Key steps include:
- Protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) under inert conditions to prevent undesired side reactions.
- Cross-coupling using Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) as a catalyst, with cesium carbonate as a base in a 1,2-dimethoxyethane (DME)/water solvent system at 100°C .
- Purification via column chromatography with hexane/ethyl acetate gradients to isolate the product (typical yields: 69–75%) .
Advanced Reaction Optimization
Q. Q2: How can low yields in Suzuki-Miyaura couplings using this boronic ester be addressed?
Methodological Answer: Low yields may arise from:
- Catalyst deactivation : Ensure rigorous exclusion of oxygen and moisture using Schlenk techniques. Alternative catalysts like Pd(PPh₃)₄ may improve stability .
- Base selection : Replace cesium carbonate with potassium phosphate for sterically hindered substrates to enhance reaction efficiency .
- Solvent optimization : Test mixed solvents (e.g., toluene/ethanol) to improve solubility of aromatic intermediates .
- Reaction monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction times (typically 12–24 hours) .
Basic Characterization and Stability
Q. Q3: What analytical methods confirm the integrity of the Boc groups and boronic ester functionality?
Methodological Answer:
- NMR spectroscopy :
- IR spectroscopy : B-O stretching vibrations (~1340 cm⁻¹) and Boc carbonyl peaks (~1680 cm⁻¹) validate functional groups .
- HPLC : Purity >97% is achievable using C18 columns with acetonitrile/water mobile phases .
Advanced Troubleshooting: Byproduct Analysis
Q. Q4: How can researchers identify and mitigate protodeboronation side products?
Methodological Answer: Protodeboronation (loss of the boronic ester group) is common under basic or aqueous conditions. Mitigation strategies include:
- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) during workup to stabilize the boronic ester .
- Temperature modulation : Conduct coupling reactions at 80–90°C instead of 100°C to reduce thermal degradation .
- Additives : Include 2–5 mol% of boronic acid scavengers like polystyrene-bound benzoboroxoles to trap free boron species .
Basic Storage and Handling
Q. Q5: What storage conditions ensure long-term stability of this boronic ester?
Methodological Answer:
- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis .
- Desiccation : Use silica gel or molecular sieves in storage vials to minimize moisture ingress .
- Light sensitivity : Protect from UV exposure by wrapping containers in aluminum foil .
Advanced Application in Medicinal Chemistry
Q. Q6: How is this compound utilized in the synthesis of kinase inhibitors?
Methodological Answer: The boronic ester serves as a key intermediate for introducing pyridine motifs into target molecules:
- Fragment coupling : React with halogenated heterocycles (e.g., bromopyridines) under Suzuki conditions to build biaryl scaffolds .
- Protection strategies : Retain Boc groups during coupling to enable post-synthetic deprotection for amine functionalization (e.g., amidation, sulfonylation) .
- Case study : A 75% yield was reported for coupling with 6-bromo-5-fluoropicolinamide to form a kinase inhibitor precursor .
Advanced Structural Modifications
Q. Q7: What methodologies enable regioselective modifications of the pyridine ring post-coupling?
Methodological Answer:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyridine ring adjacent to the Boc-protected amino group, enabling halogenation or carboxylation .
- Photoredox catalysis : Employ Ir(ppy)₃ catalysts under blue light to functionalize the pyridine C-H bonds selectively .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites for electrophilic substitution, guiding synthetic planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
